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Compound of Interest

Compound Name:

1-(4-

(Trifluoromethyl)phenyl)propan-2-

one

Cat. No.: B1590555 Get Quote

1-(4-(Trifluoromethyl)phenyl)propan-2-one, also known by its CAS Number 713-45-1, is a

versatile ketone and a pivotal intermediate in advanced organic synthesis.[1][2] Its structure,

which combines a phenylacetone backbone with a para-substituted trifluoromethyl (CF₃) group,

makes it a compound of significant interest, particularly in the fields of medicinal chemistry and

materials science.

The incorporation of a trifluoromethyl group is a well-established strategy in modern drug

design.[3][4][5] This powerful electron-withdrawing moiety can profoundly enhance a

molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][6] The C-

F bond's strength increases resistance to oxidative metabolism, potentially leading to improved

pharmacokinetic profiles for drug candidates.[4] As such, 1-(4-
(Trifluoromethyl)phenyl)propan-2-one serves not merely as a synthetic precursor, but as a

strategic tool for introducing these desirable properties into novel chemical entities. This guide

provides a detailed examination of its molecular structure, physicochemical properties,

synthesis, and applications, offering a comprehensive resource for professionals in chemical

research and development.
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The molecular architecture of 1-(4-(Trifluoromethyl)phenyl)propan-2-one consists of a

benzene ring connected to a propan-2-one (acetone) moiety through a methylene bridge. The

defining feature is the trifluoromethyl group located at the para-position (position 4) of the

phenyl ring. This substitution is critical to the molecule's unique reactivity and physical

properties.

Caption: 2D Molecular Structure of 1-(4-(Trifluoromethyl)phenyl)propan-2-one.

Table 1: Key Identifiers and Physicochemical Properties

Property Value Source(s)

Molecular Formula C₁₀H₉F₃O [1][7][8][9]

Molecular Weight 202.17 g/mol [1][7][9][10]

CAS Number 713-45-1 [1][2]

Appearance Sticky Oil to Solid [2]

Canonical SMILES
CC(=O)CC1=CC=C(C=C1)C(F

)(F)F
[2][9][10]

InChI Key
UIPDPUXNQIWJLF-

UHFFFAOYSA-N
[2][10]

Boiling Point (Predicted) 215.0 ± 35.0 °C

Density (Predicted) 1.193 ± 0.06 g/cm³

XLogP3-AA 2.9 [2]

Rotatable Bond Count 2 [2]

Topological Polar Surface Area 17.1 Å² [2]

Storage Conditions
Sealed in dry, Room

Temperature or Refrigerator
[2]

Spectroscopic Characterization Profile
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Spectroscopic analysis is essential for verifying the identity and purity of 1-(4-
(Trifluoromethyl)phenyl)propan-2-one. While full spectral assignments require empirical

data, the expected characteristics can be reliably predicted based on the molecular structure.

Spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and MS, are available

from commercial suppliers.[8][11]

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methyl protons

(CH₃) adjacent to the carbonyl group will appear as a singlet around δ 2.1-2.3 ppm. The

methylene protons (CH₂) will also be a singlet, typically further downfield around δ 3.7-3.9

ppm. The aromatic protons on the phenyl ring will present as two doublets in the δ 7.2-7.7

ppm region, characteristic of a 1,4-disubstituted (para) benzene ring.

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around δ

205-207 ppm. The methyl and methylene carbons will appear in the aliphatic region. The

aromatic carbons will have distinct signals, with the carbon attached to the CF₃ group

showing a characteristic quartet due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum provides a simple and definitive confirmation of the

trifluoromethyl group, which will appear as a sharp singlet.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+)

corresponding to the molecular weight of 202.17. Fragmentation patterns will likely include

the loss of an acetyl group and other characteristic fragments of the benzyl ketone structure.

Representative Synthesis Protocol
The synthesis of substituted phenylacetones can be achieved through various methods. A

common and effective route involves the diazotization of the corresponding aniline followed by

a copper-catalyzed reaction with an acetone equivalent like isopropenyl acetate. The following

protocol is adapted from a patented procedure for the synthesis of the isomeric 1-(3-

trifluoromethyl)phenyl-propan-2-one and serves as an authoritative and representative method

for this class of compounds.[12]

Expertise & Rationale: This method is advantageous as it starts from readily available 4-

(trifluoromethyl)aniline. The core of the reaction is the formation of a diazonium salt, which is a

versatile intermediate. The subsequent copper-catalyzed reaction is a variation of the
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Meerwein arylation, where the diazonium group is replaced by the propan-2-one moiety from

isopropenyl acetate. The copper(I) and copper(II) salts act as catalysts to facilitate the radical-

mediated decomposition of the diazonium salt and its addition to the enol acetate.

Step-by-Step Methodology:

Diazonium Salt Formation:

In a reaction vessel, dissolve 4-(trifluoromethyl)aniline (1.0 eq) in a mixture of an

appropriate acid (e.g., HCl or H₂SO₄) and water at 0-5 °C.

Slowly add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water, maintaining the

temperature below 5 °C to ensure the stability of the diazonium salt.

Stir the resulting mixture for 30 minutes at this temperature. The formation of the

diazonium salt is a self-validating step; its successful formation is critical for the

subsequent C-C bond formation.

Copper-Catalyzed Coupling:

In a separate, larger vessel, prepare a mixture of cuprous chloride (CuCl, cat.), cupric

chloride (CuCl₂, cat.), sodium acetate (as a buffer), isopropenyl acetate (1.5 eq), and a

suitable polar solvent like acetone or methanol.[12]

Warm this catalytic mixture to 30-40 °C.

Slowly add the previously prepared diazonium salt solution to the catalytic mixture over

30-40 minutes. Vigorous nitrogen evolution will be observed. The controlled addition and

temperature management are crucial for preventing side reactions and ensuring a safe,

reproducible outcome.

Work-up and Purification:

After the addition is complete, stir the reaction mixture for an additional hour at room

temperature to ensure the reaction goes to completion.

Extract the mixture with an organic solvent such as dichloromethane or ethyl acetate.
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Wash the organic layer with water and then with a saturated sodium bicarbonate solution

to remove any remaining acid.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude oil via vacuum distillation or column chromatography on silica gel to

obtain pure 1-(4-(trifluoromethyl)phenyl)propan-2-one.

4-(Trifluoromethyl)aniline Diazotization
(NaNO₂, HCl, 0-5°C) Diazonium Salt Intermediate Copper-Catalyzed Coupling

(Isopropenyl Acetate, CuCl/CuCl₂) Crude Product Extraction & Purification
(Vacuum Distillation) 1-(4-(CF₃)phenyl)propan-2-one

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 1-(4-(Trifluoromethyl)phenyl)propan-2-
one.

Applications in Research and Drug Development
The utility of 1-(4-(trifluoromethyl)phenyl)propan-2-one extends from fundamental catalytic

research to the synthesis of complex pharmaceutical agents. Its versatile chemical nature

allows it to serve as a key building block in multiple synthetic pathways.

1. Ligand Synthesis for Catalysis: A notable application of this compound is in the field of

organometallic chemistry. It is used in the preparation of highly congested carbazoyl-derived

P,N-type phosphine ligands.[1][7] These specialized ligands are then employed in palladium-

catalyzed monoarylation reactions, which are crucial for constructing complex aromatic

systems. The trifluoromethylphenyl group on the ligand can modulate its electronic properties

and stability, influencing the efficiency and selectivity of the catalytic cycle.

2. Precursor for Bioactive Molecules: The trifluoromethylphenyl motif is a privileged structure in

medicinal chemistry, found in numerous FDA-approved drugs.[5][6] While direct synthesis

pathways from 1-(4-(trifluoromethyl)phenyl)propan-2-one for specific marketed drugs are

proprietary, its value as an intermediate is clear. The ketone functionality can be readily

transformed into other functional groups:
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Reductive Amination: To form amphetamine analogues, which are scaffolds for various

central nervous system agents.

Aldol Condensation: To build larger carbon skeletons.

Reduction: To form the corresponding alcohol, which can be a precursor for chiral

compounds.

The strategic placement of the CF₃ group makes this compound an ideal starting material for

synthesizing drug candidates where enhanced metabolic stability and membrane permeability

are desired.[4] This is particularly relevant for drugs targeting the central nervous system or

those requiring high oral bioavailability.

Safety Information
As a laboratory chemical, 1-(4-(trifluoromethyl)phenyl)propan-2-one should be handled with

appropriate care. According to available safety data, it is classified with the following hazard

statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious

eye irritation), and H335 (May cause respiratory irritation). The GHS pictogram is GHS07

(Exclamation mark), and the signal word is "Warning".[2] Standard personal protective

equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this

compound. All work should be conducted in a well-ventilated fume hood.

Conclusion
1-(4-(Trifluoromethyl)phenyl)propan-2-one is more than a simple chemical intermediate; it is

a strategically designed building block that offers chemists a reliable method for incorporating

the valuable trifluoromethylphenyl moiety into complex molecules. Its well-defined molecular

structure, predictable spectroscopic signature, and accessible synthetic routes make it a

practical and powerful tool. For researchers and professionals in drug development and

materials science, understanding the properties and potential of this compound opens avenues

for creating novel molecules with enhanced performance and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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